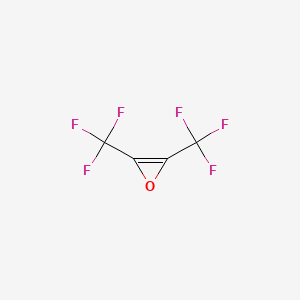

Bis(trifluoromethyl)oxirene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

84802-91-5 |

|---|---|

Molecular Formula |

C4F6O |

Molecular Weight |

178.03 g/mol |

IUPAC Name |

2,3-bis(trifluoromethyl)oxirene |

InChI |

InChI=1S/C4F6O/c5-3(6,7)1-2(11-1)4(8,9)10 |

InChI Key |

HIHAJPGYZFEJIA-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(O1)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Historical Context and Evolution of Research on Bis Trifluoromethyl Oxirene

Early Theoretical Postulations and Computational Explorations of Oxirenes

The concept of oxirenes, unsaturated three-membered rings containing an oxygen atom, has intrigued chemists for over a century. acs.org Early theoretical considerations and later, sophisticated quantum chemical calculations, painted a picture of a molecule with extreme ring strain and an antiaromatic 4π electron system. wikipedia.orguhmreactiondynamics.org These characteristics suggested that the parent oxirene molecule would be exceptionally high in energy and kinetically unstable. wikipedia.org

Ab initio molecular orbital (MO) calculations predicted that oxirene would be thermodynamically less stable than its ring-opened isomer, a ketocarbene (formylmethylene), with a very low energy barrier to isomerization. acs.orgscribd.com This theoretical instability explained the consistent failure of early attempts to synthesize and isolate the parent compound. acs.org However, these computational studies also offered a glimmer of hope. They predicted that the introduction of substituents, particularly strong electron-withdrawing groups, could significantly enhance the stability of the oxirene ring. acs.org This led researchers to hypothesize that derivatives like this compound might be stable enough to be isolated and characterized under specific experimental conditions. acs.org The Wolff rearrangement, a key reaction in organic chemistry that converts α-diazo ketones into ketenes, was identified as a process where substituted oxirenes might exist as transient intermediates or transition states. wikipedia.orguhmreactiondynamics.orgnih.gov

Development of Matrix Isolation Techniques for Stabilization of Transient Species

The challenge of studying highly reactive and short-lived molecules like oxirenes spurred the development of specialized experimental methods. The technique of matrix isolation, developed extensively in the 1950s by George C. Pimentel, proved to be a pivotal innovation. wikipedia.org This method involves trapping the species of interest within a rigid, inert matrix at cryogenic temperatures, typically using a noble gas like argon or nitrogen. wikipedia.orgebsco.com

The process generally involves diluting a precursor molecule in the gas phase with a large excess of the matrix gas and depositing the mixture onto a cold window, often cooled to near absolute zero with liquid helium. wikipedia.orgebsco.com This effectively isolates individual guest molecules from one another, preventing reactions and preserving their structure for spectroscopic analysis. ebsco.com The reactive species can be generated either before deposition or in situ within the matrix, for instance, through photolysis (decomposition by light). wikipedia.orgebsco.com This technique allows for the direct observation and spectroscopic identification of fleeting intermediates that are otherwise impossible to study under normal conditions. acs.orguc.edu

Landmark Argon-Matrix Isolation and Spectroscopic Identification of this compound

Building on the theoretical predictions of enhanced stability and the power of matrix isolation, a breakthrough occurred in 1983. A research team led by M. Torres reported the successful isolation and spectroscopic identification of this compound. acs.orgacs.org This landmark achievement provided the first definitive experimental evidence for the existence of a substituted oxirene.

In their experiment, the researchers performed a low-temperature argon matrix photolysis of hexafluoro-3-diazo-2-butanone. acs.org Irradiation of the diazo compound with light of a wavelength greater than 335 nm led to the formation of several species, which were trapped in the solid argon matrix and analyzed using infrared (IR) spectroscopy. acs.org

The IR spectrum revealed the presence of not only the expected ketocarbene isomer but also a new species with distinct absorption bands. acs.org Through careful analysis and comparison with theoretical predictions, these new bands were assigned to this compound. The identification was further supported by the observation of its photochemical conversion to bis(trifluoromethyl)ketene upon further irradiation. acs.org This work validated the early theoretical postulations that electron-withdrawing trifluoromethyl groups could stabilize the inherently unstable oxirene ring system enough for it to be trapped and characterized. acs.org

Interactive Data Table: Key Spectroscopic Data from the 1983 Study

The following table summarizes the key infrared (IR) absorption bands observed in the argon-matrix photolysis of hexafluoro-3-diazo-2-butanone that were assigned to this compound and its related isomeric ketocarbene.

| Compound Name | IR Absorption Bands (cm⁻¹) | Assignment | Reference |

| This compound | 1440 | C=C stretch | acs.org |

| Bis(trifluoromethyl)ketocarbene | 1290, 1260, 1235, 1190, 1160 | - | acs.org |

Quantum Chemical Investigations of Molecular Structure and Bonding

Quantum chemical calculations, employing methods such as ab initio and Density Functional Theory (DFT), have been crucial in defining the molecular structure of this compound. Early research involving argon-matrix isolation experiments provided initial evidence for the structure of this compound. cdnsciencepub.comuhmreactiondynamics.orgnih.gov Subsequent computational studies have further refined our understanding of its geometric parameters and electronic properties.

The electronic distribution within this compound is significantly influenced by the strongly electron-withdrawing trifluoromethyl (CF3) groups. This electronic effect is a key area of investigation in theoretical studies, as it governs the molecule's reactivity and stability.

Table 1: Selected Calculated Geometric Parameters for Oxirene Derivatives (Note: Specific geometric data for this compound is not readily available in the public domain. The following table presents data for related oxirane and oxirene structures to provide context for the types of parameters calculated.)

| Parameter | Oxirane (Experimental) | Thiirene (Calculated, 6-31G*) | Oxirene (Calculated) |

|---|---|---|---|

| C-C Bond Length (Å) | 1.472 | 1.266 | 1.270 |

| C-O/S Bond Length (Å) | 1.436 | 1.861 | - |

| C-C-O/S Angle (°) | 61.6 | - | - |

| H-C-H Angle (°) | 116.7 | - | - |

The orientation of the two trifluoromethyl groups attached to the oxirene ring is a critical aspect of the molecule's structure. Rotational spectroscopy combined with quantum chemical calculations has been employed to investigate whether the CF3 groups in the related compound 2,2-bis(trifluoromethyl)oxirane (B3041556) are in an eclipsed or staggered conformation. researchgate.net

For 2,2-bis(trifluoromethyl)oxirane, quantum chemical calculations suggest that the equilibrium geometry features a slightly staggered configuration of the two CF3 groups. researchgate.net However, the energy barrier to an eclipsed configuration is calculated to be very low, approximately 10 cm⁻¹. researchgate.net It has been proposed that the zero-point energy of the molecule is above this barrier, meaning the zero-point geometry can be described as having eclipsed CF3 groups. researchgate.net This low barrier to rotation indicates that the trifluoromethyl groups are highly mobile.

Exploration of Potential Energy Surfaces and Isomerization Pathways

Computational studies have extensively mapped the potential energy surface of oxirene and its derivatives to understand their stability and isomerization pathways. A key reaction is the ring-opening of the oxirene to form a ketocarbene, which can then rearrange to a more stable ketene (B1206846). grafiati.comgrafiati.com

For dimethyloxirene, a related compound, the ring-opening to its corresponding carbene is calculated to lie 10.9 kJ mol⁻¹ above the oxirene at the CCSD(T)/6–31G(df,p)//MP2(fc)/6–31G(df,p) level of theory. grafiati.comgrafiati.com This carbene can then isomerize to dimethylketene (B1620107), a process that is highly exothermic, with the ketene being 252.7 kJ mol⁻¹ below the oxirene. grafiati.comgrafiati.com The barrier for this isomerization is relatively low at 16.4 kJ mol⁻¹. grafiati.comgrafiati.com These energetic relationships highlight the inherent instability of the oxirene ring system and its propensity to rearrange.

The presence of trifluoromethyl groups is expected to significantly influence these energy barriers, a subject of ongoing computational investigation.

Table 2: Calculated Energetic Data for the Isomerization of Dimethyloxirene

| Species/Process | Relative Energy (kJ mol⁻¹) | Activation Barrier (kJ mol⁻¹) | Computational Level |

|---|---|---|---|

| Dimethyloxirene | 0 | - | CCSD(T)/6–31G(df,p)//MP2(fc)/6–31G(df,p) |

| Ring-opening to Carbene | +10.9 | - | CCSD(T)/6–31G(df,p)//MP2(fc)/6–31G(df,p) |

| Carbene to Dimethylketene | -252.7 (for Dimethylketene) | 16.4 | CCSD(T)/6–31G(df,p)//MP2(fc)/6–31G(df,p) |

The characterization of transition states is fundamental to understanding the kinetics of the rearrangement reactions of this compound. Computational methods are used to locate and characterize the transition state structures for processes like the ring-opening to a ketocarbene and the subsequent Wolff rearrangement to a ketene. grafiati.comgrafiati.com

For the parent oxirene, the isomerization to ketene is predicted to occur in a single step with a very low barrier of 2.8 kJ mol⁻¹. grafiati.comgrafiati.com In the case of dimethyloxirene, a transition state for the ring-opening to the carbene could not be located in certain studies, suggesting a very flat potential energy surface or a more complex reaction coordinate. grafiati.comgrafiati.com The transition states for the isomerization of the resulting carbene to other products, such as butenones, have been calculated, with barriers of 28.5 and 35.4 kJ mol⁻¹ for the s-(Z)- and s-(E)-isomers, respectively. grafiati.com

Prediction and Simulation of Spectroscopic Signatures

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of transient species like this compound. Theoretical calculations of infrared (IR) and ultraviolet (UV) spectra can be compared with experimental data from techniques like matrix isolation spectroscopy to confirm the identity of the molecule.

Discrepancies have been noted between the calculated IR spectra of this compound and those that were experimentally attributed to this species in earlier matrix-isolation studies. grafiati.comgrafiati.com This highlights the importance of high-level computational methods to accurately predict vibrational frequencies and intensities. Similarly, UV spectra have been calculated using Time-Dependent Density Functional Theory (TD-DFT) to aid in the electronic characterization of oxirene derivatives. nih.govgrafiati.comgrafiati.com

The simulation of photoelectron circular dichroism (PECD) spectra is another advanced computational tool. A comparative study of trifluoromethyl-oxirane and methyl-oxirane has shown that PECD is highly sensitive to the chemical substitution at the chiral center, demonstrating the dramatic effect of the CF3 group on the electronic structure. rsc.org

Vibrational Frequencies and Infrared Spectral Projections for Matrix-Isolated Species

The study of this compound in an inert gas matrix allows for its stabilization and spectroscopic characterization. The pioneering work in this area involved the photolysis of bis(trifluoromethyl)-α-diazoketone in an argon matrix at low temperatures, which led to the isolation and identification of this compound. acs.orgcdnsciencepub.comuhmreactiondynamics.org

The infrared (IR) spectrum of the matrix-isolated species provided the first experimental evidence for its formation. The key observed vibrational frequencies are attributed to the specific modes of the molecule, primarily the C=C stretching and vibrations involving the trifluoromethyl groups. The most prominent absorption bands assigned to this compound are detailed in the table below. acs.orguhmreactiondynamics.org

Subsequent theoretical studies employing ab initio calculations have been performed to predict the IR spectrum of this compound. grafiati.com Interestingly, these computational analyses have revealed discrepancies when compared to the spectra attributed to the species in the earlier matrix-isolation experiments, suggesting that the vibrational assignments may be more complex than initially interpreted. grafiati.com

Table 1: Experimental Infrared Absorptions for Matrix-Isolated this compound

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| 1410 | Medium | C=C Stretch |

| 1280 | Very Strong | C-F Stretch |

| 1220 | Strong | C-F Stretch |

| 1190 | Strong | C-F Stretch |

| 980 | Medium | - |

| 780 | Medium | - |

| 620 | Medium | - |

Data sourced from Torres et al. (1983) in an argon matrix. acs.orguhmreactiondynamics.org

Rotational Constants and Microwave Spectral Analysis

As of the current literature, experimental microwave spectral analysis for this compound has not been reported. This highly reactive, anti-aromatic molecule has proven challenging to isolate and study in the gas phase, which is a prerequisite for rotational spectroscopy. Consequently, experimentally determined rotational constants are not available.

It is important to distinguish this compound from its saturated analog, 2,2-bis(trifluoromethyl)oxirane. The latter has been the subject of detailed rotational spectroscopy and quantum chemical calculations, yielding precise rotational constants and structural information. researchgate.netmdpi.com However, these findings for the oxirane, which contains a C-C single bond in its three-membered ring, are not applicable to the unsaturated oxirene ring system.

Theoretical calculations are a powerful tool for predicting the rotational constants of molecules that are difficult to study experimentally. However, published computational studies focusing specifically on the predicted rotational constants for this compound are not found in the reviewed scientific literature.

The Oxirene System: Theoretical and Experimental Hurdles of an Anti Aromatic Heterocycle

The oxirene (B85696) system, an unsaturated three-membered ring containing two carbon atoms and one oxygen atom, represents a formidable challenge in chemistry. researchgate.netuhmreactiondynamics.org Quantum chemical calculations have consistently predicted that oxirene possesses an anti-aromatic 4π electron system, which contributes to its extreme strain and high energy. researchgate.netmasterorganicchemistry.com This anti-aromaticity, a property of cyclic, planar molecules with 4n π electrons, leads to significant destabilization. masterorganicchemistry.comcdnsciencepub.com

The parent oxirene molecule has proven to be exceptionally elusive, with its existence often debated as either a true, albeit transient, local minimum on the potential energy surface or merely a transition state. researchgate.netuhmreactiondynamics.orgacs.org Its high reactivity and propensity for rapid isomerization to more stable structures, such as ketene (B1206846), have made its direct experimental observation a monumental task. uhmreactiondynamics.orgacs.org Early attempts to isolate oxirene were largely unsuccessful, fueling further theoretical and experimental efforts to understand its fleeting nature. researchgate.netuhmreactiondynamics.org

Bis Trifluoromethyl Oxirene: a Benchmark for Elusive Reactive Species in Fluorine Chemistry

The introduction of trifluoromethyl (CF3) groups onto the oxirene (B85696) ring to form bis(trifluoromethyl)oxirene has been a strategic approach to enhance the kinetic stability of this otherwise ephemeral molecule. It is believed that electron-withdrawing groups, such as CF3, can stabilize the oxirene ring to a degree that allows for its observation under specific experimental conditions. grafiati.com

The successful isolation and characterization of this compound in a low-temperature argon matrix by Torres and colleagues marked a significant breakthrough. acs.orggrafiati.com This was achieved through the photolysis of hexafluoro-3-diazo-2-butanone. grafiati.com This experimental success has solidified this compound's role as a benchmark for studying elusive reactive species. uhmreactiondynamics.org Computational studies have further illuminated its properties, with discrepancies noted between calculated and earlier experimental IR spectra, highlighting the ongoing challenges and refinements in studying such molecules. acs.org

The study of this compound and its isomeric ketocarbene provides a valuable platform for understanding the influence of fluorine substitution on the stability and reactivity of highly strained, anti-aromatic systems. grafiati.com Its confirmed, albeit transient, existence provides a crucial experimental touchstone for theoretical models that aim to predict the properties of other elusive fluorinated intermediates.

Research Findings on this compound

The following tables summarize key experimental and computational findings related to this compound.

Experimental Observations

| Experimental Technique | Precursor | Key Findings | Reference |

|---|---|---|---|

| Argon-Matrix Isolation IR Spectroscopy | Hexafluoro-3-diazo-2-butanone | Successful isolation and identification of this compound and its isomeric ketocarbene. | acs.orggrafiati.com |

Computational and Theoretical Data

| Computational Method | Property Investigated | Key Findings | Reference |

|---|---|---|---|

| Ab initio MO calculations | Stability and Isomerization | Predicts oxirene to be thermodynamically less stable than its ring-opened isomer, formylmethylene. Substituents like electron-withdrawing groups could enhance ring stability. | grafiati.com |

| CCSD(T)/6–31G(df,p)//MP2(fc)/6–31G(df,p) | Isomerization and Stability | Calculated the isomerization pathway of dimethyloxirene and noted discrepancies in the calculated IR spectra of this compound compared to earlier matrix-isolation work. | acs.org |

An in-depth examination of the chemical compound this compound reveals a fascinating history rooted in theoretical chemistry and advanced experimental techniques. This article explores the scientific journey from the initial postulations about the oxirene family to the definitive identification of this specific fluorinated derivative.

Synthetic and Generation Methodologies for Bis Trifluoromethyl Oxirene

Photochemical Pathways from Suitable Diazoketone Precursors

The most effective and widely documented method for generating bis(trifluoromethyl)oxirene involves the photochemical decomposition of a suitable α-diazoketone precursor. scribd.com This process, known as the Wolff rearrangement, typically proceeds through a ketocarbene intermediate which can then cyclize to form the corresponding oxirene (B85696). tuni.fi

The primary precursor utilized for the synthesis of this compound is hexafluoro-3-diazo-2-butanone. doi.orgscribd.com The photolysis of this diazoketone leads to the expulsion of a nitrogen molecule (N₂) and the formation of the bis(trifluoromethyl)ketocarbene. This highly reactive carbene can then undergo an intramolecular cyclization to yield this compound. scribd.com Early studies by Strausz and colleagues demonstrated that the irradiation of hexafluoro-3-diazo-2-butanone isolated in an argon matrix at a wavelength of 270 nm successfully produced an unstable intermediate. scribd.com The Fourier-transform infrared (FT-IR) spectrum of this species was assigned to this compound. scribd.com Although some initial studies faced challenges in reproducing these results, subsequent work confirmed the original assignment, highlighting the critical role of the photolysis wavelength. scribd.com The intermediacy of the oxirene was further substantiated by trapping experiments. scribd.com

The photochemical process can be summarized as follows:

Photochemical Generation of this compound

| Precursor | Photolysis Conditions | Intermediate | Product |

|---|

This photochemical pathway remains the cornerstone for generating this compound for spectroscopic studies, particularly in cryogenic matrices.

Cryogenic Matrix Isolation for Transient Species Stabilization and Accumulation

Due to its high reactivity and inherent instability, this compound cannot be isolated under normal laboratory conditions. cdnsciencepub.com Cryogenic matrix isolation is the principal technique employed to trap and stabilize this transient molecule, allowing for its spectroscopic characterization. uhmreactiondynamics.orgacs.org This method involves embedding the reactive species within a solid, inert gas matrix at extremely low temperatures, typically near absolute zero. fu-berlin.denih.gov

Techniques for Generation and Trapping within Inert Matrices

The generation and trapping of this compound are performed in a high-vacuum chamber equipped with a cryostat. uhmreactiondynamics.org A polished substrate, often made of silver or gold-coated material, is cooled to temperatures as low as 5-10 K using a closed-cycle helium refrigerator. uhmreactiondynamics.orgcore.ac.uk

A gaseous mixture of the precursor, hexafluoro-3-diazo-2-butanone, and a large excess of an inert gas (the matrix material) is prepared. scribd.comfu-berlin.de This mixture is then slowly deposited onto the cold substrate. core.ac.uk The inert gas solidifies upon contact with the cold surface, forming a rigid, transparent matrix that traps the precursor molecules in an isolated state. fu-berlin.denih.gov

Once the matrix is formed, the precursor is photolyzed in situ using a suitable light source, such as a UV lamp emitting at 270 nm. scribd.com The photolysis generates the bis(trifluoromethyl)ketocarbene, which subsequently rearranges to form this compound. The rigid matrix cage prevents the newly formed oxirene molecules from undergoing bimolecular reactions, thus stabilizing them for spectroscopic analysis, primarily through FT-IR spectroscopy. scribd.comcore.ac.uk

Influence of Matrix Environment on Oxirene Stability and Reactivity

The choice of the inert matrix material is crucial as it can influence the stability and spectroscopic properties of the trapped species. fu-berlin.de Noble gases such as argon and neon are commonly used because they are chemically inert and transparent to a wide range of electromagnetic radiation. fu-berlin.denih.gov

For this compound, argon has been the most frequently reported matrix material. acs.orgscribd.com The argon matrix provides an inert environment that effectively isolates and stabilizes the oxirene, allowing for its characterization by FT-IR spectroscopy. acs.orgscribd.com The interactions between the argon atoms and the trapped oxirene molecule are weak, causing only minor shifts in the vibrational frequencies compared to the gas phase (a phenomenon known as the matrix shift). nih.gov

While argon is effective, other matrix materials like nitrogen can also be used. rsc.org However, materials like N₂, CO₂, or SF₆ can sometimes exhibit stronger interactions with the guest species, potentially influencing their reactivity or spectroscopic signatures more significantly than noble gases. fu-berlin.de The stability of oxirenes in these matrices is a key factor; for instance, dimethyloxirene was found to be stable in rare gas matrices at temperatures below 25 K. scribd.com The trifluoromethyl groups in this compound are known to enhance the stability of radical and other reactive species through their strong electron-withdrawing nature, which may contribute to its successful isolation in argon matrices. researchgate.net The specific influence of different matrix environments (e.g., argon vs. neon vs. nitrogen) on the stability and photoreactivity of this compound is an area that warrants more detailed comparative studies.

Gas-Phase Generation and Detection Strategies

While matrix isolation provides a static view of this compound, gas-phase studies are essential for understanding its intrinsic properties and unimolecular dynamics. The generation of oxirenes in the gas phase is typically achieved through methods similar to those used in matrix isolation, such as the photolysis of diazoketones. scribd.com

The detection of transient species like oxirenes in the gas phase is challenging and often relies on sophisticated mass spectrometry techniques. uhmreactiondynamics.orgnih.gov One powerful method is photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS). uhmreactiondynamics.orgnih.govresearchgate.net This technique can be used to identify molecules isomer-selectively based on their mass-to-charge ratio and distinct ionization energies. researchgate.net

For the parent oxirene (C₂H₂O), it has been generated in low-temperature ices and subsequently detected in the gas phase upon sublimation. uhmreactiondynamics.orgnih.gov The oxirene was identified using soft photoionization coupled with ReTOF-MS. uhmreactiondynamics.orgnih.gov While this specific methodology has been detailed for the parent compound, similar strategies could be applied to this compound. The generation could occur via gas-phase pyrolysis or photolysis of its diazoketone precursor, followed by immediate ionization and detection. The high electron-withdrawing capacity of the CF₃ groups would significantly influence the ionization potential and fragmentation pattern of this compound compared to its non-fluorinated counterpart, a factor that must be considered in the experimental design. researchgate.net Although the isolation of substituted oxirenes like this compound in matrices is well-established, detailed reports on its specific gas-phase generation and detection are less common than for the parent oxirene. uhmreactiondynamics.orgresearchgate.net

Spectroscopic Characterization and Experimental Validation of Bis Trifluoromethyl Oxirene

Infrared (IR) Spectroscopy in Low-Temperature Matrices

Low-temperature matrix isolation is a powerful technique for trapping and studying reactive intermediates. In this method, the species of interest is suspended in an inert gas matrix, such as argon, at cryogenic temperatures, which inhibits its decomposition and allows for spectroscopic analysis.

Assignment of Characteristic Vibrational Bands and Structural Confirmation

The initial identification of bis(trifluoromethyl)oxirene was achieved through the photolysis of hexafluoro-3-diazo-2-butanone in a low-temperature argon matrix. scribd.com The resulting product was analyzed using Fourier-transform infrared (FT-IR) spectroscopy, and the observed vibrational bands were assigned to this compound, providing the first experimental evidence for its existence. scribd.com This assignment was later confirmed by further studies. scribd.com

Table 1: Experimentally Observed IR Bands of this compound in an Argon Matrix

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | Data not available in search results |

Comparison with Computationally Derived Spectra and Re-evaluation of Assignments

Later computational studies, however, have cast some doubt on the original assignments of the infrared spectra for this compound. grafiati.comgrafiati.com Theoretical calculations of the vibrational frequencies for this compound have shown discrepancies with the experimentally reported spectra. grafiati.comgrafiati.com This has led to a re-evaluation of the initial findings and highlights the crucial interplay between experimental data and theoretical modeling in the definitive characterization of such challenging molecules.

Rotational Spectroscopy for Precise Structural Determination

While not yet reported specifically for this compound, rotational spectroscopy is a high-resolution technique that provides exquisitely precise information about the geometry of a molecule by measuring the energies of its rotational transitions. For related molecules like 2,2-bis(trifluoromethyl)oxirane (B3041556), pure rotational spectroscopy has been successfully employed to determine its structure. researchgate.net In that study, a chirped pulse Fourier transform microwave spectrometer was used to record 317 transitions, leading to the determination of its spectroscopic constants for the first time. researchgate.net Quantum chemical calculations suggested a staggered configuration of the two CF3 groups at equilibrium, although the barrier to an eclipsed configuration was found to be very low. researchgate.net Such studies on analogous compounds demonstrate the potential of rotational spectroscopy for the definitive structural elucidation of this compound, should it be successfully isolated and analyzed in the gas phase.

Mass Spectrometric Detection and Elucidation of Intermediates

Mass spectrometry is a versatile analytical technique that measures the mass-to-charge ratio of ions. It has been instrumental in the study of transient species and reaction intermediates.

Neutralization-Reionization Mass Spectrometry for Gas-Phase Identification

Soft Photoionization Techniques for Enhanced Detection Sensitivity

Soft photoionization techniques, coupled with time-of-flight mass spectrometry, offer a highly sensitive and isomer-selective method for detecting gas-phase molecules. uhmreactiondynamics.orgnih.govresearchgate.net This approach utilizes low-energy photons to ionize molecules, minimizing fragmentation and providing clearer mass spectra. uhmreactiondynamics.orgnih.govresearchgate.net The detection of the parent oxirene (B85696) molecule has been achieved using soft photoionization, where it was generated in a low-temperature matrix and then sublimated into the gas phase for analysis. uhmreactiondynamics.orgnih.govresearchgate.net This technique holds significant promise for the sensitive and unambiguous detection of this compound, allowing for the determination of its mass-to-charge ratio and potentially its ionization energy.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of Bis Trifluoromethyl Oxirene

Bis(trifluoromethyl)oxirene as a Central Reactive Intermediate in Organic Synthesis and Physical Organic Chemistry

Oxirenes, particularly 2,3-disubstituted variants like this compound, are recognized as pivotal yet transient species in several chemical transformations. grafiati.com Their high ring strain and anti-aromatic character contribute to their fleeting existence, making them classic examples of reactive intermediates. grafiati.com The study of this compound is significant in physical organic chemistry, primarily through its involvement in the Wolff rearrangement. grafiati.comgrafiati.com Experimental evidence for its existence was notably provided by the argon-matrix isolation of this compound following the photolysis of hexafluoro-3-diazo-2-butanone. scribd.comacs.org

The structural isomer, 2,2-bis(trifluoromethyl)oxirane (B3041556), is a stable, isolable compound that serves as a valuable synthetic building block. researchgate.netlookchem.com Its importance lies in its susceptibility to regioselective ring-opening reactions by a variety of nucleophiles, providing a straightforward route to molecules containing the desirable 1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl (–C(CF₃)₂OH) fragment. researchgate.netlookchem.comthieme-connect.com This moiety is crucial for developing advanced materials, such as photoresist polymers, due to its unique electronic properties and transparency. thieme-connect.com The reactivity of this stable oxirane isomer underscores the synthetic potential of the bis(trifluoromethyl)oxirane framework in creating complex fluorinated molecules. researchgate.netresearchgate.net

Unimolecular Rearrangement Dynamics

The Wolff rearrangement is a cornerstone reaction in organic chemistry where an α-diazoketone is converted into a ketene (B1206846), typically initiated by thermal, photochemical, or metal-catalyzed decomposition. wikipedia.orgnumberanalytics.com This transformation proceeds through the loss of dinitrogen and a 1,2-rearrangement. The mechanism has been a subject of extensive study, with evidence pointing to the involvement of a ketocarbene intermediate. numberanalytics.com

This ketocarbene can exist in equilibrium with a corresponding oxirene (B85696). grafiati.com For this compound, its role is central to this mechanistic pathway. The photochemical decomposition of an appropriate α-diazoketone, hexafluoro-3-diazo-2-butanone, leads to the formation of the corresponding ketocarbene, which can then cyclize to form the transient this compound. scribd.com Crossover labeling experiments have provided strong evidence that the oxygen migration observed in the products of some Wolff rearrangements occurs through an intramolecular pathway, which is consistent with the formation of an oxirene intermediate, as opposed to an intermolecular process. grafiati.comgrafiati.com This carbene-oxirene equilibrium is a key feature that explains the product distributions in these reactions. grafiati.com

The inherent strain and anti-aromaticity of the oxirene ring make it prone to unimolecular rearrangement, primarily through ring-opening. grafiati.com The principal pathway for the decay of 2,3-bis(trifluoromethyl)oxirene is the cleavage of the carbon-carbon bond to regenerate the isomeric ketocarbene (an oxo carbene). grafiati.comcdnsciencepub.com This process is reversible, establishing the critical ketocarbene-oxirene equilibrium. grafiati.com

Computational studies on related systems, such as dimethyloxirene, provide insight into the energetics of this process. The ring-opened carbene is found to be slightly higher in energy than the oxirene ring, but it can readily isomerize to the more stable ketene with a very low energy barrier. cdnsciencepub.com For instance, the carbene formed from dimethyloxirene is calculated to be 10.9 kJ mol⁻¹ higher in energy than the oxirene, and it rearranges to dimethylketene (B1620107) with a barrier of only 16.4 kJ mol⁻¹. cdnsciencepub.com This model suggests a similar low-barrier pathway for this compound to ring-open to its ketocarbene and subsequently rearrange to bis(trifluoromethyl)ketene. grafiati.comcdnsciencepub.com The direct observation of both this compound and its isomeric ketocarbene in argon-matrix isolation experiments confirms this transformation pathway. acs.org

Trapping Reactions and Derivative Formation

A definitive method for demonstrating the existence of a transient intermediate is to "trap" it with a reactive external agent to form a stable, characterizable adduct. The intermediacy of 2,3-bis(trifluoromethyl)oxirene in the photolysis of hexafluoro-3-diazo-2-butanone has been substantiated through such trapping experiments. scribd.com Specifically, when the photolysis was conducted in the presence of hexafluoro-2-butyne (B1329351), a potent dienophile/dipolarophile, cycloaddition products were formed. scribd.com This reaction provides compelling evidence that the oxirene, once formed, can be intercepted by an external reagent before it undergoes unimolecular rearrangement, confirming its existence as a discrete, albeit short-lived, chemical entity. scribd.com

The formation of various derivatives and adducts is a key aspect of the reactivity of the bis(trifluoromethyl)oxirane system. While the transient 2,3-isomer is trapped in cycloadditions, the stable 2,2-bis(trifluoromethyl)oxirane is widely used to form adducts via nucleophilic ring-opening. researchgate.netlookchem.com These reactions are typically regioselective, with the nucleophile attacking the unsubstituted methylene (B1212753) carbon due to the strong electron-withdrawing effect of the two trifluoromethyl groups on the adjacent carbon. thieme-connect.com

A diverse range of nucleophiles, including alcohols, amines, and thiols, have been used to generate stable tertiary alcohol adducts. researchgate.netnih.gov For example, reactions with alcohols under phase transfer catalysis conditions produce the corresponding ether-alcohol adducts in moderate to high yields. lookchem.com

Table 1: Examples of Adducts Formed from 2,2-Bis(trifluoromethyl)oxirane and Various Nucleophiles

| Nucleophile (Reagent) | Adduct Structure | Yield (%) | Reference |

|---|---|---|---|

| Methanol (CH₃OH) | CH₃OCH₂C(CF₃)₂OH | Moderate | lookchem.com |

| 2-Ethoxyethanol | C₂H₅OCH₂CH₂OCH₂C(CF₃)₂OH | 43% | lookchem.com |

| Benzyl Alcohol | C₆H₅CH₂OCH₂C(CF₃)₂OH | 35% | lookchem.com |

| Phenol | C₆H₅OCH₂C(CF₃)₂OH | 31% | lookchem.com |

| 2,2,2-Trifluoroethanol | CF₃CH₂OCH₂C(CF₃)₂OH | 97% | researchgate.net |

| Ammonia (NH₄OH) | H₂NCH₂C(CF₃)₂OH | Major Product | nih.gov |

| Sodium Thiosulfate (Na₂S₂O₃) | NaO₃S₂CH₂C(CF₃)₂OH | - | researchgate.net |

| Sodium Sulfide (Na₂S) | S[CH₂C(CF₃)₂OH]₂ | - | researchgate.net |

These reactions highlight the utility of the oxirane ring as a reactive handle for introducing the hexafluoroisopropanol group into a wide array of chemical structures, leading to new fluorinated materials and potential pharmacophores. researchgate.netresearchgate.net

Analogues and Derivatives of Bis Trifluoromethyl Oxirene: Comparative Academic Research

Structure-Reactivity Relationships in Substituted Oxirenes

Oxirenes are highly strained, three-membered heterocyclic compounds containing an oxygen atom and a carbon-carbon double bond. Their chemistry is dominated by their transient nature and propensity for ring-opening, largely dictated by the principles of ring strain and antiaromaticity. The parent oxirene (B85696) molecule possesses a 4π electron system, which renders it antiaromatic and energetically unfavorable. wikipedia.org As a result, oxirenes are typically not isolable species but are rather proposed as fleeting intermediates or transition states in reactions such as the Wolff rearrangement of α-diazoketones. wikipedia.org

The stability and reactivity of the oxirene ring are profoundly influenced by the nature of the substituents attached to the carbon atoms. Theoretical and computational studies have been instrumental in elucidating these structure-reactivity relationships. The introduction of substituents can modulate the electronic and steric properties of the ring, thereby affecting its kinetic and thermodynamic stability.

Electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, exert a significant influence on the oxirene system. These groups can inductively withdraw electron density from the ring, which can have a complex effect on stability. While such withdrawal might be expected to destabilize the already electron-deficient ring, computational studies suggest that strong σ-acceptor and π-donor substituents can, in some cases, stabilize the oxirene structure relative to its isomeric ketocarbene. In the case of bis(trifluoromethyl)oxirene, the powerful inductive effect of the two CF₃ groups significantly alters the electron distribution within the ring, influencing its reactivity and the pathways through which it rearranges.

Matrix Isolation and Spectroscopic Studies of Other Trifluoromethyl-Substituted Oxirenes

Due to their extreme reactivity and short lifetimes, substituted oxirenes are prime candidates for study using the matrix isolation technique. fu-berlin.deuc.pt This method involves trapping the highly reactive molecules in a cryogenic, inert gas matrix (typically argon or nitrogen) at very low temperatures (around 10-20 K). nih.govnist.govwikipedia.org This process immobilizes the individual molecules, preventing bimolecular reactions and allowing for their spectroscopic characterization. ebsco.com Infrared (IR) spectroscopy is particularly well-suited for these studies as it provides direct information about the vibrational modes of the trapped molecule, offering a unique fingerprint of its structure. uc.ptnih.gov

By generating the oxirene precursor (often an α-diazoketone) in the gas phase and co-depositing it with a large excess of the matrix gas onto a cold window, subsequent photolysis can generate the desired oxirene in situ. The resulting IR spectrum can then be compared with theoretically computed vibrational frequencies to confirm the identity and structure of the trapped species. acs.org This combination of experimental matrix isolation IR spectroscopy and computational chemistry has been pivotal in identifying and characterizing various substituted oxirenes that would otherwise be impossible to observe. acs.org

Perfluoromethylethyloxirene

Research utilizing argon matrix isolation has successfully identified perfluoromethylethyloxirene. This compound was generated via the photolysis of its corresponding diazo precursor, 1-diazo-1,1,1,3,3,4,4,4-octafluoro-2-butanone. The experimental IR spectrum of the matrix-isolated species revealed characteristic absorption bands that were in agreement with computational predictions for the oxirene structure. A notable vibrational band observed for perfluoromethylethyloxirene is attributed to the C=C stretching mode, a key indicator of the oxirene ring structure. acs.org

Dimethyloxirene

Dimethyloxirene serves as a valuable comparative analogue to its fluorinated counterparts. It has also been the subject of matrix isolation studies, where it is typically generated from the photolysis of 3-diazo-2-butanone. The IR spectrum of matrix-isolated dimethyloxirene shows distinct vibrational frequencies that differentiate it from its isomeric rearrangement products. The primary IR absorption band for dimethyloxirene has been identified and compared with those of fluorinated derivatives, providing insight into how different substituents affect the vibrational properties and bond strengths within the strained oxirene ring. acs.org

Comparative Spectroscopic Data of Substituted Oxirenes in Argon Matrix

| Compound Name | Substituent Groups | Key IR Absorption Band (cm⁻¹) | Reference |

| This compound | -CF₃, -CF₃ | 1345 | acs.org |

| Perfluoromethylethyloxirene | -CF₃, -C₂F₅ | 1330 | acs.org |

| Dimethyloxirene | -CH₃, -CH₃ | 1260 | acs.org |

Emerging Research Directions and Future Outlook for Bis Trifluoromethyl Oxirene Studies

Development of Advanced Spectroscopic Probes for Real-Time Observation

Directly observing the formation and rapid decay of bis(trifluoromethyl)oxirene is crucial for understanding its chemistry. Due to its extreme instability, conventional spectroscopic methods are often inadequate. The future lies in advanced, ultra-fast techniques capable of capturing molecular snapshots on femtosecond or even attosecond timescales. nih.gov

Modern spectroscopic methods are fundamental to a vast array of chemical and biological research, providing essential tools for characterizing chemical structures and monitoring reactions in great detail. southampton.ac.uk The development of specialized spectroscopic probes—molecules that interact with a target to produce a measurable change in absorption or luminescence—is a key strategy. cas.cn For a transient species like this compound, these probes must be exceptionally sensitive and react with extreme speed.

Future research will likely focus on pump-probe techniques like femtosecond transient absorption spectroscopy . nih.govnanoge.org In such an experiment, a "pump" laser pulse would initiate the formation of the oxirene (B85696) from a suitable precursor, and a precisely delayed "probe" pulse would measure the spectroscopic signature of the oxirene before it isomerizes or reacts. nanoge.org This allows for the real-time tracking of its existence. nih.gov Another promising avenue is time-resolved infrared (TRIR) spectroscopy, which can monitor the characteristic vibrational frequencies (e.g., C=C and C-O stretching) of the oxirene ring as it forms and disappears. nih.gov

The challenges are significant, as these probes can sometimes interfere with the system under study or lack the required specificity. nih.govnih.gov However, the combination of ultra-fast lasers and highly sensitive detectors offers the potential to finally characterize the fleeting existence of this compound with unprecedented clarity.

Exploration of Novel Precursors for Controlled Generation in Diverse Environments

The generation of this compound has traditionally relied on methods like the photolysis of specific α-diazoketones or the oxidation of hexafluoro-2-butyne (B1329351) at low temperatures in inert matrices. scribd.com While effective for initial detection, these methods offer limited control and are not easily transferable to standard synthetic conditions. Future research is geared towards discovering new precursors that allow for the controlled, triggered generation of the oxirene in a variety of chemical environments.

One emerging strategy involves the design of molecular precursors that can be activated under specific, mild conditions. This could include:

Photocatalytic Methods: Using visible light and a photosensitizer to trigger the decomposition of a precursor, offering temporal and spatial control over oxirene generation. researchgate.net

Chemically-Triggered Precursors: Developing molecules that release the oxirene upon reaction with a specific chemical trigger, such as a fluoride (B91410) ion or a specific Lewis acid. researchgate.netfluorine1.ru

Ring-Closing Reactions: Investigating novel ring-closing reactions of specifically designed fluorinated alcohols or their derivatives under basic conditions. google.com

The goal is to move beyond cryogenic matrix isolation and generate this compound "on-demand" in solution, even if only for a few microseconds. This would be a critical step towards harnessing its reactivity.

Table 1: Comparison of Potential Precursor Strategies

| Precursor Strategy | Activation Method | Potential Advantages | Key Challenges |

|---|---|---|---|

| α-Diazoketone Photolysis | UV Light | Established method for generating related carbenes. scribd.com | Low temperatures required; potential for side reactions. scribd.com |

| Olefin Oxidation | Oxidizing agents (e.g., NaOCl). researchgate.net | Can use readily available starting materials. | Yields can be variable; requires specific olefins. researchgate.net |

| Photocatalytic Activation | Visible light, photocatalyst. researchgate.net | Mild conditions; high degree of control. | Requires development of suitable precursors and catalyst systems. |

Deeper Understanding of Solvent and Medium Effects on Oxirene Stability and Reactivity

The surrounding chemical environment, or medium, is expected to have a profound impact on the fleeting existence of this compound. The polarity, viscosity, and specific chemical nature of a solvent can influence the stability of the oxirene ring and the energy barriers to its subsequent reactions, such as rearrangement to the corresponding ketocarbene or ketene (B1206846). acs.orgweebly.com

Computational studies have already highlighted discrepancies between calculated IR spectra and those observed in early matrix-isolation experiments, suggesting that the inert matrix itself influences the molecule's properties. grafiati.comcdnsciencepub.com Future research will combine high-level computational modeling with experimental data to dissect these interactions.

Key questions to be addressed include:

How do polar versus non-polar solvents affect the lifetime of the oxirene?

Can hydrogen-bonding solvents stabilize the oxirene through specific interactions?

In biphasic systems, does the oxirene partition preferentially into one phase, and how does this affect its reactivity? weebly.com

Understanding these effects is paramount for controlling the reaction pathways. For instance, it might be possible to select a solvent system that favors a desired trapping reaction over the inherent isomerization pathway, thereby increasing the synthetic utility of the transient intermediate. Comprehensive studies on complexation thermodynamics in various solvents show that stability can change by orders of magnitude, underscoring the critical role of the medium. acs.org

Potential Utilization as a Synthon in Complex Molecule Synthesis (as a transient intermediate)

Perhaps the most exciting future direction is harnessing the high reactivity of this compound for synthetic purposes. In retrosynthetic analysis, chemists identify key fragments, or synthons , to construct a target molecule. numberanalytics.comdeanfrancispress.com Although too unstable to be used as a standard reagent, this compound can be considered a transient synthon for the C2(CF3)2O fragment.

The strategy involves generating the oxirene in situ in the presence of a trapping agent—a molecule that will rapidly and irreversibly react with it. The strong electron-withdrawing nature of the two trifluoromethyl groups makes the carbon atoms of the oxirane ring highly electrophilic, prime for attack by nucleophiles. researchgate.net

Potential synthetic applications include:

Cycloaddition Reactions: Trapping the oxirene with dienes or 1,3-dipoles to rapidly construct complex fluorinated heterocyclic systems.

Nucleophilic Ring-Opening: Reacting the transient oxirene with various nucleophiles (e.g., alcohols, amines, thiols) to introduce the –CH(Nu)C(O)CF3 or related fluorinated motifs into a molecule. researchgate.netlookchem.comthieme-connect.com The regioselectivity of this ring-opening is a key aspect for investigation. lookchem.com

The incorporation of trifluoromethyl groups is a prized strategy in medicinal chemistry for enhancing the metabolic stability and bioactivity of drug candidates. nih.gov Using this compound as a transient intermediate could provide a novel and powerful route to new, complex, and potentially bioactive trifluoromethyl-containing compounds that are difficult to synthesize using conventional methods. researchgate.net

Q & A

Q. Recommended techniques :

- Infrared (IR) spectroscopy : Identify vibrational modes (e.g., C=O stretching ~1800 cm⁻¹) and compare with CCSD(T)-predicted anharmonic frequencies .

- UV-Vis spectroscopy : Detect π→π* transitions unique to antiaromatic systems, though overlapping bands (e.g., with carbene intermediates) require deconvolution .

- Mass spectrometry : Use collision-induced dissociation (CID) to distinguish oxirene from isomeric ketocarbenes .

Pitfalls : - Matrix effects : Argon-matrix shifts in peak positions (~1–5 cm⁻¹) necessitate calibration with computed gas-phase spectra .

- Isomerization artifacts : Time-resolved spectroscopy is critical to capture transient species before decay .

How does the antiaromaticity of this compound influence its reactivity and electronic structure?

The 4π Hückel antiaromatic system confers exceptional reactivity:

- Electron-deficient ring : The trifluoromethyl groups withdraw electron density, exacerbating ring strain and increasing susceptibility to nucleophilic attack .

- Magnetic criteria : Nucleus-independent chemical shift (NICS) calculations at the CCSD(T)/aug-cc-pVTZ level reveal strong paratropic ring currents (NICS(0) > +20 ppm), confirming antiaromaticity .

- Reactivity implications : The compound may undergo rapid [2+2] cycloadditions or ring-opening reactions, making it a candidate for synthesizing fluorinated heterocycles .

What advanced computational strategies are needed to model this compound’s isomerization pathways?

Q. Key methodologies :

- Potential energy surface (PES) mapping : Use CCSD(T)/aug-cc-pVTZ with perturbative triples corrections to locate minima and transition states . Include zero-point vibrational energy (ZPVE) and anharmonic corrections for accuracy .

- Non-adiabatic dynamics : Surface-hopping simulations can model intersystem crossing between singlet oxirene and triplet carbene intermediates .

- Solvent effects : Polarizable continuum models (PCM) or explicit solvent clusters (e.g., microsolvation with argon) improve predictions for matrix-isolated systems .

How can researchers reconcile discrepancies between observed and computed vibrational spectra for this compound?

Q. Discrepancy sources :

- Anharmonicity : DFT (e.g., B3LYP) often underestimates anharmonic contributions; CCSD(T) with PBE0/aug-cc-pVTZ anharmonic corrections is more reliable .

- Isotopic labeling : Use deuterated analogs to isolate specific vibrational modes and validate assignments .

- Matrix perturbations : Compare gas-phase computations with matrix-isolation data, adjusting for environmental shifts (~1–5 cm⁻¹) .

What role does this compound play in astrochemistry, and how can its detection inform interstellar medium (ISM) studies?

Q. Astrochemical relevance :

- Extreme environment stability : Detected in cryogenic matrices, this compound may exist in molecular clouds, where low temperatures (~10 K) suppress isomerization .

- Spectroscopic signatures : Its unique IR and rotational spectra (e.g., J = 2→1 transitions at ~100 GHz) could be targeted by radio telescopes like ALMA .

- Synthetic pathways : Photolysis of prebiotic molecules in ISM analogs (e.g., acetylene and ozone mixtures) may generate oxirenes, supporting their astrophysical relevance .

Why is this compound rarely observed in solution-phase reactions, and what alternatives exist for studying its properties?

Q. Challenges in solution :

- Solvent interactions : Polar solvents stabilize carbene intermediates, accelerating oxirene isomerization .

- Short lifetime : Picosecond-scale decay in solution limits detection via conventional techniques.

Alternatives : - Gas-phase spectroscopy : Supersonic jet expansions coupled with laser-induced fluorescence (LIF) can capture transient species .

- Cryogenic matrices : Isolate the compound in argon or neon matrices at 4–10 K to prolong its lifetime for detailed characterization .

How do substituent effects (e.g., trifluoromethyl vs. methyl groups) alter the stability of substituted oxirenes?

Q. Comparative analysis :

- Electron-withdrawing groups (EWGs) : Trifluoromethyl groups increase ring strain by withdrawing electron density, reducing stability compared to methyl groups .

- Steric effects : Bulkier substituents destabilize the planar oxirene ring, favoring non-planar transition states .

- Computational benchmarks : At the DZP CCSD(T) level, dimethyloxirene is a minimum on the PES, while this compound is a transition state .

What are the implications of this compound’s antiaromaticity for designing novel fluorinated materials?

Q. Material science applications :

- High-energy intermediates : The compound’s instability could be harnessed for controlled release of fluorinated carbenes in polymer crosslinking .

- Electronic materials : Antiaromatic systems with tunable paratropic currents may enable novel conductive or magnetic materials .

- Catalysis : Transient antiaromatic species could act as ligands or intermediates in C–F bond activation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.